molecular formula C10H18N2O B2839430 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile CAS No. 2167195-50-6

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile

Cat. No.: B2839430
CAS No.: 2167195-50-6
M. Wt: 182.267
InChI Key: QSAMZQBNRWCXFW-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile is a nitrile-based compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a dimethylamino group and a tetrahydropyran (oxan) moiety, which can be instrumental in the design and development of novel pharmacologically active molecules. Researchers value this compound as a key precursor for constructing more complex heterocyclic systems, which are core structures found in many approved therapeutics and experimental drug candidates . The nitrile functional group is a common precursor to other valuable functional groups, and the presence of the chiral center at the carbon bearing the oxan group makes it a candidate for investigations into stereoselective synthesis. This compound is intended for use in laboratory research settings only.

Properties

IUPAC Name

3-(dimethylamino)-2-(oxan-4-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-12(2)8-10(7-11)9-3-5-13-6-4-9/h9-10H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAMZQBNRWCXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C#N)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile typically involves the reaction of a suitable nitrile precursor with a dimethylamino group and an oxan-4-yl group. One common method involves the use of 3-(dimethylamino)propanenitrile as a starting material, which is then reacted with oxan-4-yl derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional comparisons between 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
This compound C₁₀H₁₇N₂O* ~195.26* Nitrile, dimethylamino, oxan-4-yl Potential intermediate for heterocycles; steric effects may modulate nucleophilic reactions
3-(Dimethylamino)propanenitrile C₅H₉N₂ 97.14 Nitrile, dimethylamino Base structure for alkylation/condensation reactions; used in polymer chemistry
3-[(4-Acetylphenyl)(methyl)amino]propanenitrile C₁₂H₁₄N₂O 202.25 Nitrile, acetylphenyl, methylamino Likely precursor for bioactive molecules; acetyl group enables conjugation reactions
(E)-3-(Anthracen-9-yl)-2-(phenothiazine)acrylonitrile (1r) C₃₀H₁₉N₃OS 469.55 Nitrile, anthracene, phenothiazine Tubulin polymerization inhibitor; extended conjugation enhances biological activity
2-(4-Fluorophenyl)-3-oxobutanenitrile C₁₀H₇FNO 176.17 Nitrile, ketone, 4-fluorophenyl Reactive ketone group facilitates cyclization to form heterocycles (e.g., pyrazoles)

Structural and Functional Differences

  • Compared to (E)-3-(Anthracen-9-yl)-2-(phenothiazine)acrylonitrile , the oxan-4-yl group reduces aromatic conjugation, likely diminishing photophysical properties but improving solubility in polar solvents.
  • Unlike 3-[(4-Acetylphenyl)(methyl)amino]propanenitrile , the absence of an acetyl group in the target compound limits its utility in Schiff base formation or ketone-mediated reactions.

Research Findings and Challenges

  • Key Insights: Bulky substituents (e.g., oxan-4-yl) reduce reaction rates in cyclization reactions but improve metabolic stability . Dimethylamino groups enhance solubility in aqueous media, critical for pharmaceutical applications .
  • Unresolved Questions: Exact synthetic routes and biological activity data for this compound remain undocumented in the provided evidence. Comparative toxicity profiles with phenothiazine-based nitriles require further investigation.

Q & A

Q. What are the optimal synthetic routes for 3-(Dimethylamino)-2-(oxan-4-yl)propanenitrile, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the tetrahydropyran (oxan-4-yl) group can be introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine, while the dimethylamino group may be incorporated via alkylation of a primary amine intermediate. Reaction temperature (0–5°C for sensitive intermediates) and solvent polarity (e.g., THF for steric control) critically affect regioselectivity. Purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity .

Key Considerations:

  • Catalysts: Use of phase-transfer catalysts to enhance reaction rates.
  • Byproducts: Monitor for nitrile hydrolysis under acidic/basic conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the stereochemistry and functional groups of this compound?

Answer:

  • 1H/13C NMR: The tetrahydropyran ring’s axial/equatorial protons (δ 3.5–4.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm) provide stereochemical insights. Coupling constants (J values) distinguish chair conformations.
  • IR: The nitrile group’s sharp absorption at ~2240 cm⁻¹ confirms its integrity.
  • HRMS: Exact mass (C10H18N2O) should match theoretical values (e.g., m/z 198.1368 [M+H]+).
  • X-ray crystallography (if crystalline) resolves absolute configuration .

Q. What are the common chemical transformations of the nitrile group in this compound, and how do they affect its biological activity?

Answer: The nitrile group can undergo:

  • Hydrolysis to carboxylic acids (using H2SO4/H2O) or amides (via Ritter reaction).
  • Reduction to primary amines (LiAlH4 or catalytic hydrogenation).
  • Cycloaddition (e.g., click chemistry with azides).
    Modifications often enhance solubility or enable conjugation to biomolecules. For example, reducing the nitrile to an amine improves hydrogen-bonding capacity, potentially increasing affinity for enzymatic targets .

Advanced Research Questions

Q. How does the stereochemistry at the tetrahydropyran ring influence the compound’s interaction with biological targets?

Answer: The chair conformation of the tetrahydropyran ring dictates spatial orientation of substituents. For instance, equatorial positioning of the dimethylamino group may enhance binding to hydrophobic pockets in enzymes (e.g., kinases or GPCRs). Molecular docking simulations and comparative studies of enantiomers (via chiral HPLC separation) are essential to map structure-activity relationships (SAR) .

Methodological Approach:

  • Chiral Resolution: Use amylose-based columns (e.g., Chiralpak AD-H).
  • Bioassays: Compare IC50 values of enantiomers in target inhibition assays.

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to rule out contaminants.
  • Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Meta-Analysis: Statistically evaluate data trends across publications to identify confounding variables (e.g., solvent effects in cell-based assays) .

Case Example:
If one study reports cytotoxicity (IC50 = 10 μM) while another shows no activity, assess differences in cell permeability (logP of the compound vs. derivatives).

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

Answer:

  • QSAR Models: Predict logP, solubility, and blood-brain barrier permeability using software like Schrödinger’s QikProp.
  • MD Simulations: Study binding stability with target proteins (e.g., 100-ns simulations in GROMACS).
  • ADMET Prediction: Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles).

Q. How can isotopic labeling (e.g., 13C, 15N) aid in tracking metabolic pathways of this compound?

Answer: Incorporating 13C at the nitrile carbon or 15N in the dimethylamino group enables tracing via LC-MS/MS. For example:

  • Stable Isotope Tracing: Administer 13C-labeled compound to cell cultures and monitor incorporation into metabolites (e.g., carboxylic acids via hydrolysis).
  • Mechanistic Studies: Use 15N-labeled analogs to elucidate enzymatic demethylation pathways .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer: Large-scale reactions risk racemization due to prolonged heating or acidic/basic conditions. Mitigation strategies:

  • Flow Chemistry: Continuous synthesis minimizes residence time at high temperatures.
  • Enzymatic Catalysis: Lipases or transaminases for stereoselective steps.
  • In-line Analytics: PAT (Process Analytical Technology) tools monitor enantiomeric excess in real-time .

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